molecular formula C14H21N3O B13319765 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Cat. No.: B13319765
M. Wt: 247.34 g/mol
InChI Key: ORIPTGMYEXGGGW-UHFFFAOYSA-N
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Description

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and a carboxamide group. Its molecular formula is C14H21N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide typically involves the reaction of N-phenylpiperidine-1-carboxamide with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The use of advanced equipment and technology in industrial settings allows for efficient production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an analgesic or anesthetic.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

  • 4-[(Methylamino)methyl]-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • Methylamine

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-(methylaminomethyl)-N-phenylpiperidine-1-carboxamide

InChI

InChI=1S/C14H21N3O/c1-15-11-12-7-9-17(10-8-12)14(18)16-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3,(H,16,18)

InChI Key

ORIPTGMYEXGGGW-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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